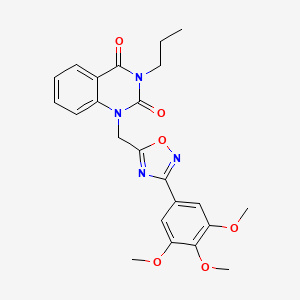
zinc;1-chloro-2-fluorobenzene-5-ide;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;1-chloro-2-fluorobenzene-5-ide;iodide: is a complex organozinc compound that features a zinc atom coordinated with a 1-chloro-2-fluorobenzene-5-ide ligand and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to prepare zinc;1-chloro-2-fluorobenzene-5-ide;iodide involves the reaction of 1-chloro-2-fluorobenzene with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This reagent is then reacted with zinc iodide to yield the desired organozinc compound.
Reaction Conditions:
-
Direct Zinc Insertion: : Another method involves the direct insertion of zinc into 1-chloro-2-fluorobenzene in the presence of iodide ions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The process is optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : Zinc;1-chloro-2-fluorobenzene-5-ide;iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents: Sodium methoxide, potassium cyanide.
Conditions: Mild temperatures (25-50°C), polar aprotic solvents.
Major Products: Substituted benzene derivatives.
-
Oxidation Reactions: : The compound can be oxidized to form zinc oxide and corresponding organic products.
Common Reagents: Hydrogen peroxide, oxygen.
Conditions: Elevated temperatures (50-100°C), aqueous or organic solvents.
Major Products: Zinc oxide, chlorofluorobenzene derivatives.
-
Reduction Reactions: : Reduction of this compound can lead to the formation of zinc metal and reduced organic compounds.
Common Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Low temperatures (0-25°C), anhydrous solvents.
Major Products: Zinc metal, reduced benzene derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Zinc;1-chloro-2-fluorobenzene-5-ide;iodide is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Synthesis: It serves as a precursor for the synthesis of complex organic molecules and materials.
Biology
Biochemical Studies: The compound is used in studies involving zinc-dependent enzymes and metalloproteins to understand their structure and function.
Medicine
Drug Development: Research is ongoing to explore the potential of this compound in drug development, particularly in designing zinc-based therapeutic agents.
Industry
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which zinc;1-chloro-2-fluorobenzene-5-ide;iodide exerts its effects involves the coordination of the zinc atom with various ligands, influencing the reactivity and stability of the compound. The molecular targets include organic substrates in catalytic reactions and biological molecules in biochemical studies. The pathways involved often include electron transfer processes and coordination chemistry principles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc;1-chloro-2-bromobenzene-5-ide;iodide
- Zinc;1-chloro-2-iodobenzene-5-ide;iodide
- Zinc;1-chloro-2-methylbenzene-5-ide;iodide
Uniqueness
Zinc;1-chloro-2-fluorobenzene-5-ide;iodide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C6H3ClFIZn |
|---|---|
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
zinc;1-chloro-2-fluorobenzene-5-ide;iodide |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
XHCKYSVZNOHHHD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=[C-]1)Cl)F.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-Chlorophenyl)-1-[(furan-2-yl)methyl]-4-(hydroxy{4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)pyrrolidine-2,3-dione](/img/structure/B14107619.png)
![N-(2,4-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107623.png)

![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107628.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B14107631.png)
![9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107637.png)

![N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14107653.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107666.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107668.png)
![1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107669.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B14107675.png)
